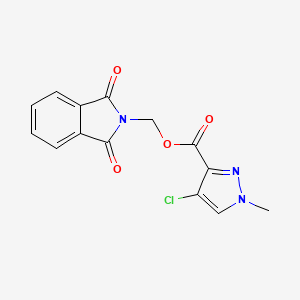
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is a fluorinated pyrazole derivative known for its diverse biological activities. Pyrazoles and their derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method is the one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative aromatization to form the corresponding pyrazole.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields the pyrazole derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pyrazole derivatives with potential biological activities .
Biology and Medicine: 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has shown promise in various biological applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds with specialized applications.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound to its targets, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-fluorophenyl)-1,3-diphenyl-1H-pyrazole
Comparison: Compared to similar compounds, 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the fluorine atom. This fluorine substitution enhances its biological activity and binding affinity, making it a more potent compound in various applications .
Propiedades
Fórmula molecular |
C21H17FN2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17FN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 |
Clave InChI |
PSBSLSYFKNSBCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10878886.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)
![Ethyl 2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10878905.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10878908.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
